(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzoimidazole core, along with a methanol group. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of bromine and fluorine substituents: Halogenation reactions using bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively, are employed.
Methanol group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde or (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: Formation of (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole).
Substitution: Formation of various substituted benzoimidazole derivatives.
Scientific Research Applications
(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-4-fluoro-1H-benzo[d]imidazol-2-yl)methanol: Lacks the isopropyl group.
(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole): Lacks the methanol group.
(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol: Has an ethanol group instead of methanol.
Uniqueness
(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the specific combination of substituents on the benzoimidazole core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol is a compound with significant implications in medicinal chemistry, particularly as a pharmaceutical intermediate. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H12BrFN2 |
Molecular Weight | 271.13 g/mol |
CAS Number | 1231930-33-8 |
Boiling Point | Predicted 353.4 ± 22.0 °C |
Density | 1.49 g/cm³ |
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Abemaciclib, a selective cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are crucial in cancer therapy as they regulate the cell cycle and can induce apoptosis in cancer cells. The compound's structure allows it to interact effectively with target proteins involved in cancer progression, making it a candidate for further research into anti-cancer therapies .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including those related to this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies demonstrated that related compounds showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating potent antitumor activity .
Anti-inflammatory Properties
Research has also indicated that benzimidazole derivatives possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of a series of benzimidazole derivatives found that this compound analogs exhibited significant growth inhibition in breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis rates, confirming the compound's potential as an effective anticancer agent.
Study 2: Structure-Activity Relationship (SAR)
An SAR analysis revealed that modifications to the benzimidazole core significantly influenced biological activity. The presence of electron-withdrawing groups like bromine and fluorine was essential for enhancing cytotoxicity against tumor cells .
Properties
IUPAC Name |
(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c1-6(2)15-9-4-7(12)3-8(13)11(9)14-10(15)5-16/h3-4,6,16H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDCVSCSWNTTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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